molecular formula C14H16FNO2 B2415500 N-[1-(2-Fluorophenyl)cyclopentyl]oxirane-2-carboxamide CAS No. 2411287-68-6

N-[1-(2-Fluorophenyl)cyclopentyl]oxirane-2-carboxamide

Cat. No.: B2415500
CAS No.: 2411287-68-6
M. Wt: 249.285
InChI Key: KMBYGEUUELERIY-UHFFFAOYSA-N
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Description

N-[1-(2-Fluorophenyl)cyclopentyl]oxirane-2-carboxamide is an organic compound with the molecular formula C14H16FNO2 and a molecular weight of 249.285 g/mol This compound features a cyclopentyl ring substituted with a 2-fluorophenyl group and an oxirane-2-carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Fluorophenyl)cyclopentyl]oxirane-2-carboxamide typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 2-Fluorophenyl Group: The 2-fluorophenyl group can be introduced via electrophilic aromatic substitution reactions.

    Formation of the Oxirane Ring: The oxirane ring is typically formed through epoxidation reactions using peracids or other oxidizing agents.

    Amidation: The final step involves the formation of the carboxamide group through amidation reactions using appropriate amines and carboxylic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Fluorophenyl)cyclopentyl]oxirane-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

    Hydrolysis: The oxirane ring can be hydrolyzed under acidic or basic conditions to form diols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include peracids, hydrogen peroxide, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as halogens, nucleophiles, or electrophiles can be used under appropriate conditions.

    Hydrolysis: Acidic or basic conditions can be employed for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives. Substitution reactions can lead to various substituted products, and hydrolysis can yield diols.

Scientific Research Applications

N-[1-(2-Fluorophenyl)cyclopentyl]oxirane-2-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of N-[1-(2-Fluorophenyl)cyclopentyl]oxirane-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-[1-(2-Fluorophenyl)cyclopentyl]oxirane-2-carboxamide can be compared with other similar compounds, such as:

    Ocfentanil: An ortho-fluorinated analog of methoxyacetylfentanyl with similar structural features.

    Other Fluorophenyl Derivatives: Compounds with similar fluorophenyl groups but different substituents or functional groups.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[1-(2-fluorophenyl)cyclopentyl]oxirane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FNO2/c15-11-6-2-1-5-10(11)14(7-3-4-8-14)16-13(17)12-9-18-12/h1-2,5-6,12H,3-4,7-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMBYGEUUELERIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2F)NC(=O)C3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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